Efavirenz Benzoylaminoalcohol Impurity

Beschreibung

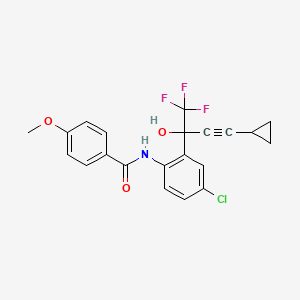

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQIJMIAFKHTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Efavirenz Benzoylaminoalcohol Impurity

Abstract

This technical guide provides a comprehensive examination of the synthetic origin of the Efavirenz Benzoylaminoalcohol Impurity (CAS No: 1189491-03-9), a process-related impurity encountered during the manufacturing of Efavirenz, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1] This document elucidates a plausible synthetic pathway for this impurity, grounded in fundamental principles of organic chemistry and insights into the Efavirenz manufacturing process. Detailed experimental protocols, mechanistic explanations, and structured data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Impurity Profiling in Efavirenz Synthesis

Efavirenz, chemically known as (4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a cornerstone of antiretroviral therapy.[2] The control of impurities in its drug substance is paramount to ensure patient safety and therapeutic efficacy.[3][4] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation products.[3] The Efavirenz Benzoylaminoalcohol Impurity is a synthesis-related impurity, and understanding its formation is crucial for developing effective control strategies.[3][5]

This guide focuses on the plausible synthetic route to this specific impurity, which is structurally characterized as N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide.[4][6] The genesis of this impurity is intrinsically linked to the key chiral intermediate in the Efavirenz synthesis, the (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, hereafter referred to as the "amino alcohol intermediate".[7][8]

Proposed Synthesis Pathway and Mechanistic Rationale

The formation of the Efavirenz Benzoylaminoalcohol Impurity is postulated to occur via an N-acylation side reaction with the key amino alcohol intermediate. This side reaction can be triggered by the presence of benzoyl-containing reagents or impurities within the reaction stream.

Causality of Formation: The Role of Benzoyl-Containing Species

In a large-scale manufacturing setting, the introduction of benzoyl-containing species can occur through several avenues:

-

Cross-contamination: Inadequate cleaning of reactors previously used for reactions involving benzoyl chloride or benzoic acid derivatives.

-

Starting material impurities: The presence of benzoylated impurities in the starting materials for the Efavirenz synthesis.

-

Use of protecting groups: While not standard in the primary Efavirenz synthesis, the use of benzoyl as a protecting group in other processes within the same facility could lead to trace amounts entering the Efavirenz reaction stream.

The Key Transformation: N-Benzoylation of the Amino Alcohol Intermediate

The core of the impurity synthesis is the nucleophilic attack of the primary aromatic amine of the amino alcohol intermediate on a benzoyl electrophile, typically benzoyl chloride.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis pathway of the Efavirenz Benzoylaminoalcohol Impurity.

Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. Aromatic amines are generally more nucleophilic than sterically hindered tertiary alcohols, making the N-acylation the more favorable pathway over O-acylation. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9]

Experimental Protocol: Laboratory-Scale Synthesis of the Impurity

This protocol outlines a plausible method for the synthesis of the Efavirenz Benzoylaminoalcohol Impurity for use as a reference standard. This procedure should only be carried out by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials and Reagents

| Reagent | CAS Number | Supplier Recommendation | Purity |

| (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | 209414-27-7 | Commercially available | >98% |

| Benzoyl Chloride | 98-88-4 | Sigma-Aldrich, Acros | >99% |

| Pyridine (Anhydrous) | 110-86-1 | Sigma-Aldrich, Acros | >99.8% |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | Sigma-Aldrich, Acros | >99.8% |

| 1 M Hydrochloric Acid | 7647-01-0 | Standard lab supply | |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | Standard lab supply | |

| Brine (Saturated NaCl Solution) | 7647-14-5 | Standard lab supply | |

| Anhydrous Sodium Sulfate | 7757-82-6 | Standard lab supply |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol intermediate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino alcohol is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Efavirenz Benzoylaminoalcohol Impurity.

Characterization

The identity and purity of the synthesized impurity should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

Logical Workflow for Impurity Identification and Synthesis

The process of identifying and synthesizing a process-related impurity follows a logical progression.

Caption: Logical workflow for the identification and synthesis of a process-related impurity.

Conclusion

The Efavirenz Benzoylaminoalcohol Impurity is a foreseeable consequence of potential cross-contamination in a multi-product manufacturing environment. Its formation is governed by the principles of nucleophilic acyl substitution, with the primary aromatic amine of the key amino alcohol intermediate being the reactive site. By understanding this synthetic pathway, pharmaceutical scientists can implement robust control measures, including stringent cleaning verification and raw material testing, to minimize the presence of this impurity in the final Efavirenz drug substance. The provided synthetic protocol serves as a reliable method for producing an analytical reference standard, which is indispensable for accurate quantification and control.

References

-

Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]

-

Pharmaffiliates. rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propynyl]phenyl]-4-methoxybenzamide. [Link]

-

ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

-

SynThink Research Chemicals. 1189491-03-9 Rac Efavirenz Benzoyl Amino Alcohol (USP). [Link]

- Google Patents.

-

NCERT. lech204.pdf. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 1189491-03-9 Efavirenz Benzoyl Amino Alcohol Impurity. [Link]

-

GLP Pharma Standards. Efavirenz Benzoyl Amino Alcohol (USP) | CAS No- 1189491-03-9. [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

-

UCL Discovery. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

-

Veeprho. Efavirenz Impurities and Related Compound. [Link]

Sources

- 1. scihorizon.com [scihorizon.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 4. Efavirenz – Trusted Partner in Pharmaceutical & Life Science Solutions – Sri Satyadeva Lifescience [srisatyadevalifescience.com]

- 5. CAS: 1189491-03-9 | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

characterization of Efavirenz Benzoylaminoalcohol Impurity

An In-depth Technical Guide to the Characterization of Efavirenz Benzoylaminoalcohol Impurity

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring the safety and efficacy of drug products. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, is synthesized through a multi-step process where the potential for impurity formation must be rigorously controlled.[1][] This guide provides a comprehensive technical overview of the characterization of a specific process-related impurity, Efavirenz Benzoylaminoalcohol Impurity. We will explore its chemical identity, logical synthesis, and a multi-faceted analytical strategy for its structural elucidation and quantification, grounded in established scientific principles and regulatory expectations.[3][4]

Impurity Profile: Identity and Structure

The subject of this guide is a known related substance of Efavirenz, identified as Efavirenz Benzoylaminoalcohol Impurity. Its unambiguous identification is the foundational step in any control strategy. The key identifiers for this compound are summarized in the table below.

Table 1: Physicochemical Identifiers for Efavirenz Benzoylaminoalcohol Impurity

| Identifier | Value | Source(s) |

| IUPAC Name | N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide | [5][6] |

| CAS Number | 1189491-03-9 | [5][] |

| Molecular Formula | C₂₁H₁₇ClF₃NO₃ | [6][8] |

| Molecular Weight | 423.81 g/mol | [6][] |

| Common Synonyms | Efavirenz Benzoyl Amino Alcohol; Rac Efavirenz Benzoyl Amino Alcohol | [5] |

The structural relationship between the parent API, Efavirenz, and this impurity is crucial for understanding its potential impact and for designing selective analytical methods.

Caption: Chemical structures of Efavirenz and its Benzoylaminoalcohol Impurity.

The key structural difference is the absence of the fused oxazinone ring found in Efavirenz. Instead, the impurity features an amide linkage to a methoxybenzoyl group, indicating its origin from a synthetic precursor before the final ring-closing (cyclization) step.[9]

Genesis of the Impurity: A Process-Related Perspective

Efavirenz Benzoylaminoalcohol Impurity is classified as a process-related impurity, meaning it is formed during the API manufacturing process from starting materials or intermediates. Its structure strongly suggests it is a derivative of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (also known as Efavirenz Amino Alcohol).[10][11]

The formation can be logically postulated to occur if a benzoyl-containing reagent is present or if a protecting group strategy involving a benzoyl moiety is used on the aniline nitrogen prior to the final cyclization step.

Caption: Postulated synthetic origin of the Benzoylaminoalcohol impurity.

This pathway highlights a critical process parameter: the complete removal or absence of benzoylating agents before the cyclization step is essential to prevent the formation of this impurity.

A Comprehensive Analytical Characterization Strategy

Characterizing an impurity is a multi-step process that moves from detection and isolation to definitive structural proof and finally to quantitative analysis. The strategy relies on a suite of orthogonal analytical techniques.[4][12]

Caption: General workflow for the characterization of a pharmaceutical impurity.

Structural Elucidation: The Spectroscopic Toolkit

Once an unknown peak is detected in the chromatogram of Efavirenz, the primary goal is to determine its structure. This requires isolating the impurity (often by preparative HPLC) and analyzing it with a combination of spectroscopic methods.[3][4]

-

Expertise & Causality: MS is the first-line technique for structural analysis because it directly measures the molecular weight (MW) of the impurity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide a highly accurate mass measurement, which allows for the confident determination of the elemental formula. Fragmentation analysis (MS/MS) helps piece the structure together by breaking the molecule into smaller, identifiable fragments. For the Benzoylaminoalcohol impurity, observing a parent ion at m/z ≈ 424 (for [M+H]⁺) would be the initial confirmation.

-

Expertise & Causality: NMR is the gold standard for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. Key expected signals would include aromatic protons from the two benzene rings, a singlet for the methoxy group (-OCH₃), and signals corresponding to the cyclopropyl group.

-

¹³C NMR: Shows the number of different types of carbon atoms. The presence of a carbonyl carbon signal for the amide and distinct aromatic carbon signals would be critical for confirmation.

-

2D NMR (COSY, HSQC/HMBC): These advanced experiments are used to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the final structure.

-

-

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this impurity, key vibrational bands would confirm the presence of:

-

-OH stretch: (from the alcohol)

-

N-H stretch: (from the amide)

-

C=O stretch: (a strong band for the amide carbonyl)

-

C≡C stretch: (for the alkyne)

-

Table 2: Summary of Expected Spectroscopic Data for Structural Confirmation

| Technique | Parameter | Expected Observation and Interpretation |

| LC-MS | [M+H]⁺ | m/z ≈ 424.8; Confirms the molecular weight of C₂₁H₁₇ClF₃NO₃. |

| ¹H NMR | Chemical Shifts (δ) | Signals in aromatic region (multiple), singlet ~3.8 ppm (OCH₃), signals for cyclopropyl group, broad singlet for OH, singlet for NH. |

| ¹³C NMR | Chemical Shifts (δ) | Signal >160 ppm (amide C=O), signals in aromatic region, signal ~55 ppm (OCH₃), signals for cyclopropyl carbons, alkyne carbons, and the trifluoromethylated carbon. |

| IR | Wavenumber (cm⁻¹) | Broad peak ~3300-3500 (O-H), peak ~3300 (N-H), strong peak ~1650 (C=O), peak ~2200 (C≡C). |

Quantification: The Chromatographic Workhorse

For routine quality control, a robust and validated chromatographic method is required to separate and accurately quantify the Benzoylaminoalcohol impurity in the Efavirenz API. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.[12][13][14][15]

-

Expertise & Causality: The goal is to develop a "stability-indicating" method, which means the method can separate the main API peak from all potential impurities and degradation products, ensuring that the API's purity is not overestimated.[15] The choice of a C18 column is standard for moderately polar to non-polar compounds like Efavirenz and its impurities, providing good hydrophobic retention. A gradient elution is often necessary to resolve early-eluting polar impurities from the later-eluting, more retained main component and other non-polar impurities within a reasonable runtime. UV detection is suitable as both Efavirenz and the impurity contain chromophores that absorb UV light.[14]

Detailed Experimental Protocols

The following protocols are representative methodologies based on established practices for the analysis of Efavirenz and its related substances.[13][14][16]

Protocol 1: LC-MS Method for Identification

-

Chromatographic System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A typical gradient would start at 95% A, ramping to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

MS Detection: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan from m/z 100-1000. Acquire MS/MS data on the ion of interest (m/z 424.8).

-

Trustworthiness Check: The system is validated by observing the accurate mass of a known standard (Efavirenz) and ensuring chromatographic peak shape and reproducibility.

Protocol 2: RP-HPLC Method for Quantification

-

Chromatographic System: HPLC with UV/PDA detector.

-

Column: Inertsil ODS-3V or equivalent C18 (250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A validated gradient that provides adequate resolution between Efavirenz and all known impurities. For example: 0 min (70% A), 30 min (30% A), 35 min (30% A), 36 min (70% A), 45 min (70% A).

-

Flow Rate: 1.5 mL/min.[14]

-

Column Temperature: 45 °C.[14]

-

Detection Wavelength: 245 nm.[14]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a target concentration (e.g., 1.0 mg/mL).

-

Trustworthiness Check (System Suitability): Before sample analysis, inject a standard solution containing Efavirenz and the Benzoylaminoalcohol impurity. The resolution between the two peaks must be >2.0, and the tailing factor for the Efavirenz peak should be <1.5.

Table 3: Summary of a Validated RP-HPLC Method

| Parameter | Condition | Rationale |

| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Standard for hydrophobic interaction-based separation of drug molecules.[14] |

| Mobile Phase | Water (w/ acid) / Acetonitrile | Provides good selectivity and elution strength for Efavirenz and related substances. |

| Elution Mode | Gradient | Ensures resolution of impurities with different polarities within an optimal run time. |

| Flow Rate | 1.5 mL/min | Optimized for efficiency and pressure on a standard length column.[14] |

| Temperature | 45 °C | Improves peak shape and can adjust retention times for better resolution.[14] |

| Detection | UV at 245 nm | Wavelength of good absorbance for Efavirenz and related impurities.[14] |

The Role of Reference Standards and Regulatory Context

The availability of a well-characterized reference standard for Efavirenz Benzoylaminoalcohol Impurity is non-negotiable for accurate quantification.[1][8] This standard, obtained from a reputable supplier, is used for:

-

Peak Identification: Confirming the retention time of the impurity in chromatograms.

-

Method Validation: Performing validation exercises like linearity, accuracy, and precision as mandated by ICH Q2(R1) guidelines.

-

Quantification: Calculating the exact amount of the impurity present in a batch of API using a relative response factor or an external standard calibration.

According to ICH Q3A(R2) guidelines, impurities present above the identification threshold (typically 0.10% for most APIs) must be structurally characterized. The control of this impurity in the final Efavirenz API would be set at a level justified by toxicological data or batch analysis data from the clinical development phase.

Conclusion

The comprehensive characterization of the Efavirenz Benzoylaminoalcohol Impurity is a case study in modern pharmaceutical analysis. It requires a logical, evidence-based approach that integrates advanced spectroscopic and chromatographic techniques. By understanding the impurity's structure and origin, robust analytical methods can be developed and validated to ensure that each batch of Efavirenz API meets the stringent quality and safety standards required for patient use. The entire process is underpinned by the use of qualified reference standards and adherence to global regulatory guidelines.

References

-

SynThink Research Chemicals. Efavirenz EP Impurity and USP Related Compound. [Link]

-

International Journal of Environmental Sciences. Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. [Link]

-

ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]

-

SynZeal. Efavirenz Impurities. [Link]

-

Taylor & Francis Online. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]

-

Pharmaffiliates. Efavirenz-impurities. [Link]

-

PubMed. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. [Link]

-

Pharmaffiliates. Efavirenz-impurities | Pharmaffiliates En - Heterocycles. [Link]

-

Pharmaffiliates. Efavirenz-impurities. [Link]

-

Journal of Pharmaceutical Research International. Determination of Genotoxic Impurities N-nitrosamine's in Efavirenz Drug Substance Using Rp-Hplc Technique. [Link]

-

Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]

-

Veeprho. Efavirenz Benzoylaminoalcohol Impurity | CAS 1189491-03-9. [Link]

-

AWS. Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. [Link]

-

Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. [Link]

-

PubMed. Instability of Efavirenz Metabolites Identified During Method Development and Validation. [Link]

-

FireScholars. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]

-

GLP Pharma Standards. Efavirenz Benzoyl Amino Alcohol (USP) | CAS No- 1189491-03-9. [Link]

-

Anant Pharmaceuticals. Efavirenz API Impurity Manufacturers. [Link]

-

Der Pharma Chemica. Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]

-

ResearchGate. Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. [Link]

-

PubMed. A Concise Analytical Profile of Efavirenz: Analytical Methodologies. [Link]

-

PubMed Central. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. [Link]

-

SynThink Research Chemicals. Efavirenz USP Related Compound B | 440124-96-9. [Link]

-

International Journal of Environmental Sciences. Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 3. theaspd.com [theaspd.com]

- 4. jmolecularsci.com [jmolecularsci.com]

- 5. veeprho.com [veeprho.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 8. Efavirenz Impurities | SynZeal [synzeal.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. iajps.com [iajps.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

A Comprehensive Technical Guide to the Formation and Control of the Benzoylaminoalcohol Impurity in Efavirenz Synthesis

Executive Summary

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, requires stringent purity control to ensure its safety and efficacy.[1][] The manufacturing process, a multi-step chemical synthesis, is susceptible to the formation of various process-related impurities.[3][4] This technical guide provides an in-depth analysis of a specific and critical impurity: the Benzoylaminoalcohol impurity (CAS No: 1189491-03-9).[5][6] We will explore its structure, plausible formation mechanisms, robust analytical methods for its detection, and field-proven strategies for its control and mitigation. This document is intended for researchers, process chemists, and quality control scientists in the field of pharmaceutical development and manufacturing.

The Efavirenz Synthetic Landscape and the Emergence of Impurities

Efavirenz, chemically known as (4S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is the result of a sophisticated synthetic pathway.[1] A common and pivotal final step in its synthesis involves the cyclization of the key chiral intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, often referred to as the "amino alcohol intermediate".[3][7] This transformation is typically achieved using a phosgene equivalent, such as urea, to construct the benzoxazinone ring system.[7]

The quality of the final Active Pharmaceutical Ingredient (API) is contingent on the efficiency of this cyclization and the effective control of any side reactions. Impurity profiling—the identification, characterization, and quantification of these unintended molecules—is therefore a critical aspect of the drug development process, guided by international regulatory standards.[4][8]

Figure 1: Simplified synthetic pathway to Efavirenz, highlighting the pivotal Amino Alcohol Intermediate.

The Benzoylaminoalcohol Impurity: A Mechanistic Perspective

The Benzoylaminoalcohol impurity is structurally identified as N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]-benzamide (a generic name, specific examples may vary).[5][6] Its structure reveals that it is the N-benzoyl derivative of the key amino alcohol intermediate. This fact provides a clear pointer to its origin: an unintended acylation of the primary amine of the intermediate.

The formation of this impurity represents a competing reaction pathway to the desired cyclization. While the amino group of the intermediate is meant to react with a carbonyl source like urea to form the cyclic carbamate (benzoxazinone) of Efavirenz, it can instead react with a stray benzoyl-containing species.

Plausible Causative Factors:

-

Raw Material Contamination: The most direct cause is the presence of benzoic acid or its activated derivatives (e.g., benzoyl chloride, benzoic anhydride) as a contaminant in solvents or reagents used during or prior to the cyclization step.

-

Protecting Group Carry-over: Some synthetic routes may employ a benzoyl group to protect the aniline amine in earlier steps. Incomplete deprotection would lead to the presence of the N-benzoyl amino alcohol, which would be carried through as an impurity.

-

Process-Induced Degradation: While less common, it is conceivable that certain process conditions could lead to the degradation of other components in the reaction mixture, generating a benzoylating agent in situ.

The control of this impurity, therefore, hinges on understanding and eliminating the source of the errant benzoyl group.

Figure 2: Competing reaction kinetics for the formation of Efavirenz vs. the Benzoylaminoalcohol impurity.

Analytical Methodologies for Identification and Control

Robust analytical methods are essential for detecting, quantifying, and ultimately controlling the Benzoylaminoalcohol impurity. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the industry-standard technique for this purpose.[][9]

Data Presentation: Typical HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Inertsil-ODS 3V, 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for Efavirenz and its related substances.[9] |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid) | Allows for the effective elution and separation of compounds with varying polarities.[10] |

| Flow Rate | 1.0 - 1.5 mL/min | Balances resolution with acceptable run time.[9] |

| Column Temp. | 30 - 45°C | Ensures reproducible retention times and peak shapes.[9] |

| Detection | UV at ~254 nm | Efavirenz and related aromatic impurities exhibit strong absorbance at this wavelength.[11] |

| Quantification | External Standard | Requires a certified reference standard of the Benzoylaminoalcohol impurity for accurate measurement.[12] |

Experimental Protocol: Impurity Profiling by RP-HPLC

Objective: To quantify the Benzoylaminoalcohol impurity in an Efavirenz API sample.

1. Preparation of Solutions:

- Reference Standard Preparation: Accurately weigh and dissolve the Benzoylaminoalcohol impurity reference standard in a suitable diluent (e.g., Acetonitrile/Water) to a final concentration of ~1.0 µg/mL.

- Sample Preparation: Accurately weigh and dissolve the Efavirenz API sample in the diluent to a final concentration of ~1.0 mg/mL.

- System Suitability: Prepare a solution containing both Efavirenz and the impurity standard to verify system performance.

2. Chromatographic Conditions:

- Set up the HPLC system according to the parameters outlined in the table above.

- Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Analysis Sequence:

- Inject the diluent (blank) to ensure no system contamination.

- Perform six replicate injections of the system suitability solution. The resolution between Efavirenz and the impurity peak must be >2.0, and the relative standard deviation (RSD) for peak areas should be <5.0%.[9]

- Inject the reference standard solution.

- Inject the sample solution in duplicate.

4. Calculation:

- Calculate the percentage of the Benzoylaminoalcohol impurity in the API sample using the peak area response from the sample and the known concentration of the reference standard.

For definitive structural confirmation, especially during method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[4][10] It provides molecular weight information that can confirm the identity of the impurity.

Figure 3: A standard analytical workflow for the control of pharmaceutical impurities.

A Multi-Pronged Approach to Mitigation and Control

Effective control of the Benzoylaminoalcohol impurity is not achieved by a single action but through a holistic strategy encompassing the entire manufacturing process, in line with Quality by Design (QbD) principles.[8]

1. Upstream Control: Scrutiny of Raw Materials

-

Vendor Qualification: Implement stringent qualification programs for suppliers of all raw materials, especially solvents and reagents used in the final synthetic steps.

-

Incoming Material Testing: Develop and validate specific analytical tests to detect trace levels of benzoic acid and related compounds in susceptible materials. This proactive measure is the most effective control point.

2. In-Process Control: Reaction Optimization

-

Stoichiometry and Order of Addition: Ensure the cyclizing agent (e.g., urea) is present in the appropriate molar ratio before conditions are established that might favor a side reaction.

-

Kinetic Control: Optimize temperature and reaction time to maximize the rate of the desired cyclization (k1) relative to the rate of the impurity-forming reaction (k2). The desired reaction should be significantly faster to consume the amino alcohol intermediate before it can be acylated.

3. Downstream Control: Purification Strategies

-

Crystallization: This is the primary method for purifying the final Efavirenz API.[4] The Benzoylaminoalcohol impurity, having a different polarity and structural profile, will exhibit different solubility characteristics than Efavirenz. A well-designed crystallization process (solvent selection, cooling profile) can effectively purge this impurity into the mother liquor, leaving behind highly pure Efavirenz crystals.

-

Spike-Purge Studies: As part of process validation, deliberately "spike" the pre-crystallization material with a known amount of the Benzoylaminoalcohol impurity.[8] Analyzing the final product demonstrates the capacity of the crystallization process to remove the impurity to acceptable levels, providing robust data for regulatory filings.[8]

Conclusion

The Benzoylaminoalcohol impurity in Efavirenz synthesis is a classic example of a process-related impurity arising from a competing reaction pathway. Its control is a testament to the principles of modern pharmaceutical process chemistry. By understanding its formation mechanism—the undesired N-benzoylation of the key amino alcohol intermediate—a robust, multi-layered control strategy can be implemented. This strategy combines vigilant upstream control of raw materials, kinetic optimization of the reaction process, and highly effective downstream purification. Supported by precise and validated analytical methods like RP-HPLC, manufacturers can consistently produce high-purity Efavirenz API, ensuring the delivery of a safe and effective medication to patients worldwide.

References

- Veeprho.

- ResearchGate. Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent | Request PDF.

- ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.

- Benchchem. The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide.

- Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz.

- ResearchGate. Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis | Request PDF.

- BOC Sciences. Efavirenz and Impurities.

- SciELO. Development of spectroscopic methods for assessing polymorphic content of efavirenz.

- Enantioseparation of Efavirenz by Ultra Performance Liquid Chrom

- Acta Scientific. Analytical Methods for the Assay of Efavirenz - A Review.

- FireScholars. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN.

- Juniper Publishers. NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor)

- Cleanchem. Efavirenz Benzoylaminoalcohol Impurity | CAS No: 1189491-03-9.

- W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis.

- Simson Pharma Limited. Efavirenz Benzoylaminoalcohol Impurity | CAS No- 1189491-03-9.

- Anant Labs. Efavirenz API Impurity Manufacturers.

Sources

- 1. veeprho.com [veeprho.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jmolecularsci.com [jmolecularsci.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Efavirenz Impurities | Efavirenz API Impurity Manufacturers [anantlabs.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 12. researchgate.net [researchgate.net]

potential genotoxicity of Efavirenz Benzoylaminoalcohol Impurity

An In-Depth Technical Guide to the Genotoxicity Assessment of Efavirenz Benzoylaminoalcohol Impurity

Foreword

The development of safe and effective pharmaceuticals is predicated on a deep understanding of not only the active pharmaceutical ingredient (API) but also the impurities that arise during its synthesis, formulation, or storage.[1] Genotoxic impurities (GIs) are of paramount concern as they have the potential to damage DNA, leading to mutations and potentially cancer.[1][2] This guide provides a comprehensive framework for evaluating the potential genotoxicity of a specific process-related impurity of Efavirenz, the Benzoylaminoalcohol Impurity (CAS 1189491-03-9).[3]

While Efavirenz itself has been shown to be non-mutagenic and non-genotoxic in a standard battery of in vitro and in vivo assays, the genotoxic potential of its individual impurities must be assessed independently.[4] This document is structured not as a report of existing data on this specific impurity—as such data is not publicly available—but as a detailed methodological guide for researchers and drug development professionals. It outlines the modern, risk-based approach to GI assessment, grounded in the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[5][6]

The Regulatory Cornerstone: Understanding ICH M7

The ICH M7 guideline is the central regulatory document governing the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5][7] It advocates for a risk-based approach that begins with a theoretical assessment and progresses to experimental testing only when necessary.

The Threshold of Toxicological Concern (TTC)

A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC). The TTC represents a default permissible daily intake for a genotoxic impurity that is associated with a negligible lifetime cancer risk (typically <1 in 100,000).[8][9] For most pharmaceuticals, this value is set at 1.5 µ g/day .[8][9] This concept is crucial as it allows for the control of GIs at levels that do not pose a significant risk to patients, without requiring exhaustive and often impractical long-term carcinogenicity studies for every impurity. Higher intake levels may be justifiable for shorter treatment durations.[9]

Impurity Classification

ICH M7 establishes a 5-class system for categorizing impurities based on their mutagenic and carcinogenic potential:

| Class | Description | Action Required |

| Class 1 | Known mutagenic carcinogens. | Control to at or below compound-specific acceptable limits. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC (e.g., 1.5 µ g/day ). |

| Class 3 | Contain a structural alert for mutagenicity, but with no mutagenicity data. | Requires experimental testing (Ames test) to determine mutagenicity. |

| Class 4 | Share an alerting structure with the API or related compounds that have been tested and are non-mutagenic. | Can be treated as non-mutagenic impurities. |

| Class 5 | No structural alert for mutagenicity, or sufficient evidence to demonstrate a lack of mutagenicity. | Can be treated as non-mutagenic impurities. |

Table 1: ICH M7 Classification of Mutagenic Impurities.

The Efavirenz Benzoylaminoalcohol Impurity, as a process-related impurity without established genotoxicity data, would initially be subject to this classification framework, starting with a computational assessment.

Hazard Identification: A Tiered Approach

The assessment of the Efavirenz Benzoylaminoalcohol Impurity would follow a structured, tiered approach designed to maximize predictive power while minimizing unnecessary animal testing.

Step 1: In Silico (Q)SAR Assessment

The initial step is a computational analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. This approach uses existing knowledge of chemical structures and their associated biological activities to predict the properties of a new substance.

Causality Behind this Choice: The ICH M7 guideline explicitly recommends using two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to predict the outcome of a bacterial reverse mutation (Ames) test.[2] This in silico screening is a powerful, rapid, and cost-effective method to identify potential structural alerts for mutagenicity. A negative result from both complementary systems provides strong evidence that the impurity is non-mutagenic and may be sufficient to classify it as a Class 5 impurity, requiring no further testing.[10]

Figure 1: Decision-making workflow for genotoxicity assessment of a pharmaceutical impurity as per ICH M7 guidelines.

Step 2: The Bacterial Reverse Mutation (Ames) Assay

If the in silico assessment is positive or equivocal, the next step is to perform the Ames test. This is the gold standard in vitro assay for identifying compounds that can cause gene mutations.[11][12]

Expertise & Trustworthiness: The Ames test is a self-validating system because it relies on fundamental biological principles. It uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[12][13] These bacteria cannot grow unless this amino acid is supplied. The assay measures the ability of a test chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[14] The inclusion of both positive and negative controls in every experiment ensures the validity of the results. The test is run with and without a metabolic activation system (S9 liver extract) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[13]

-

Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101), to detect both frameshift and base-pair substitution mutations.[15]

-

Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the Efavirenz Benzoylaminoalcohol Impurity. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

Prepare test mixtures for each concentration of the impurity, a vehicle control (e.g., DMSO), and known positive controls (e.g., sodium azide for base-pair strains, 2-nitrofluorene for frameshift strains).

-

For each test point, combine the tester strain culture, the test chemical solution, and either a phosphate buffer (for -S9 conditions) or an S9 metabolic activation mix (for +S9 conditions) in molten top agar.[15]

-

Immediately pour this mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.[13]

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count for one or more strains.[16]

-

Figure 2: Simplified experimental workflow for the Ames Plate Incorporation Test.

Step 3: In Vitro Mammalian Cell Assays

A positive Ames test indicates mutagenic potential. However, to understand the risk to humans, it is often necessary to confirm genotoxicity in a mammalian cell system. A standard follow-up is one of two key assays: the in vitro micronucleus test or the in vitro chromosomal aberration test.[17]

Causality Behind this Choice: While the Ames test detects gene mutations, mammalian cell assays can detect larger-scale chromosomal damage.[18] They assess for both clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number).[19] A positive result in a mammalian assay strengthens the evidence of genotoxic potential and typically confirms the impurity as a Class 2 substance under ICH M7, requiring control at the TTC.

This assay is widely used because it is reliable and can detect both clastogens and aneugens.[20]

-

Cell Line Selection: Use a validated mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or the TK6 human lymphoblastoid cell line.[19][21]

-

Exposure Conditions:

-

Treat cell cultures with at least three concentrations of the Efavirenz Benzoylaminoalcohol Impurity, alongside vehicle and positive controls.

-

Conduct treatments both with and without S9 metabolic activation.

-

A short treatment (3-4 hours) is performed with and without S9, followed by a recovery period.[22]

-

A long treatment (approx. 1.5-2 cell cycle lengths) is performed without S9.[19]

-

-

Cell Harvest & Staining:

-

After treatment and recovery, add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed nuclear division but not cell division, resulting in binucleated cells.

-

Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., propidium iodide or DAPI).

-

-

Microscopic Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.[23]

-

A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[22]

-

Figure 3: Workflow for the In Vitro Micronucleus (MNvit) Assay.

This assay directly visualizes structural damage to chromosomes in metaphase cells.[24]

-

Cell Line Selection: Use appropriate cell lines like Chinese Hamster Ovary (CHO) cells or HPBL.[18][25]

-

Exposure Conditions: Similar to the micronucleus test, treat cells with multiple concentrations of the impurity with and without S9 metabolic activation.[24]

-

Cell Harvest & Preparation:

-

After treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.[25]

-

Harvest the cells, treat them with a hypotonic solution to swell the cells and spread the chromosomes, fix them, and drop them onto microscope slides.

-

-

Microscopic Analysis:

In Vivo Testing: When is it Necessary?

In vivo genotoxicity testing is reserved for specific situations, such as when there are positive in vitro findings and a desire to establish a threshold-based mechanism, or when there is a risk of bone marrow exposure.[28] The most common in vivo follow-up test is the rodent micronucleus assay.

Expertise & Trustworthiness: The in vivo micronucleus assay provides a holistic assessment of genotoxicity within a living organism, accounting for absorption, distribution, metabolism, and excretion (ADME) of the test substance.[29] It directly measures chromosomal damage in hematopoietic stem cells in the bone marrow by analyzing the frequency of micronucleated immature erythrocytes.[28][29] This provides highly relevant data for human risk assessment.

-

Animal Model: Typically performed in mice or rats.[28]

-

Dose Administration: Administer the Efavirenz Benzoylaminoalcohol Impurity at three dose levels, plus vehicle and positive controls, typically via the clinical route of administration. Dosing is usually done once or twice over 24 hours.[29]

-

Sample Collection: Collect bone marrow or peripheral blood approximately 24 hours after the final dose.[29]

-

Slide Preparation & Analysis: Prepare smears, stain the cells, and analyze immature erythrocytes (polychromatic erythrocytes) for the presence of micronuclei using microscopy or flow cytometry.[28]

-

Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls, indicating that the impurity causes chromosomal damage in vivo.[20]

Conclusion and Path Forward

References

-

Title: Chromosome Aberration Test Source: Charles River Laboratories URL: [Link]

-

Title: OECD 473: In Vitro Mammalian Chromosomal Aberration Test Source: Nucro-Technics URL: [Link]

-

Title: In Vitro Micronucleus Test Source: XCellR8 URL: [Link]

-

Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

-

Title: Final ICH M7 Guideline on Genotoxic Impurities published Source: gmp-compliance.org URL: [Link]

-

Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic, Mutagenesis URL: [Link]

-

Title: OECD 473: Chromosome aberration test (in vitro mammalian) Source: Scymaris URL: [Link]

-

Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites Source: PubMed URL: [Link]

-

Title: Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: ICH URL: [Link]

-

Title: International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites Source: ResearchGate URL: [Link]

-

Title: Genotoxic impurities in pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

-

Title: Implementation of the ICH M7 guideline and evaluation of genotoxic impurities Source: ResearchGate URL: [Link]

-

Title: Oced 473 chromosomal aberration Source: Slideshare URL: [Link]

-

Title: Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals Source: PharmaFocus Asia URL: [Link]

-

Title: Chromosome Aberration Test in vitro Source: Eurofins Deutschland URL: [Link]

-

Title: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: OECD URL: [Link]

-

Title: In Vivo Micronucleus Test Source: Inotiv URL: [Link]

-

Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed URL: [Link]

-

Title: Rodent Micronucleus Assay Source: Charles River Laboratories URL: [Link]

-

Title: Micronucleus test Source: Wikipedia URL: [Link]

-

Title: Micronucleus Assay: The State of Art, and Future Directions Source: PMC - NIH URL: [Link]

-

Title: ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES Source: PMDA URL: [Link]

-

Title: In Vitro and in Vivo Studies Source: CMIC Group URL: [Link]

-

Title: Guideline on the Limits of Genotoxic Impurities Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Ames Test Source: Charles River Laboratories URL: [Link]

-

Title: Impurities Assessment Source: Inotiv URL: [Link]

-

Title: PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) Source: PMC - PubMed Central URL: [Link]

-

Title: Ames test Source: Wikipedia URL: [Link]

-

Title: Hyphenated techniques in impurity profiling of Efavirenz Source: Journal of Molecular Science URL: [Link]

-

Title: Efavirenz | C14H9ClF3NO2 | CID 64139 Source: PubChem URL: [Link]

-

Title: Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: PubMed Central URL: [Link]

-

Title: Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry Source: American Society for Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent Source: ResearchGate URL: [Link]

-

Title: Efavirenz Impurities and Related Compound Source: Veeprho URL: [Link]

-

Title: Efavirenz Benzoyl Amino Alcohol (USP) Source: GLP Pharma Standards URL: [Link]

-

Title: Efavirenz Benzoylaminoalcohol Impurity Source: Veeprho URL: [Link]

Sources

- 1. jmolecularsci.com [jmolecularsci.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. pmda.go.jp [pmda.go.jp]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. criver.com [criver.com]

- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. x-cellr8.com [x-cellr8.com]

- 20. Micronucleus test - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. criver.com [criver.com]

- 23. oecd.org [oecd.org]

- 24. criver.com [criver.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 27. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 28. inotiv.com [inotiv.com]

- 29. criver.com [criver.com]

A Comprehensive Guide to the Spectroscopic Characterization of Efavirenz Benzoylaminoalcohol Impurity

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, characterization, and control of impurities.[1][2] Impurities, defined as any component of a new drug substance that is not the chemical entity defined as the new drug substance, can arise from synthesis, degradation, or storage and may present their own toxicological or pharmacological profiles.[3]

This guide provides an in-depth technical framework for the spectroscopic characterization of a specific process-related impurity of Efavirenz: the Benzoylaminoalcohol Impurity. Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[][5] The Benzoylaminoalcohol impurity (CAS: 1189491-03-9) represents a key analyte in the quality control of Efavirenz, necessitating robust analytical methods for its unequivocal identification and quantification.

While specific spectral data for this impurity is often proprietary to reference standard suppliers, this document, written from the perspective of a Senior Application Scientist, will elucidate the process of characterization. We will leverage detailed spectroscopic data of the parent molecule, Efavirenz, to explain the analytical choices and predict the spectral features of the impurity, thereby providing a comprehensive and practical workflow for researchers, scientists, and drug development professionals.

Structural Elucidation: A Multi-Spectroscopic Approach

The structural confirmation of a pharmaceutical impurity is never reliant on a single technique. Instead, it is a puzzle solved by the convergence of data from multiple orthogonal analytical methods. The primary tools for this endeavor are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7][8][9] Each technique provides a unique piece of structural information, and together, they offer a high-confidence structural assignment.

Below is a diagram illustrating the synergistic workflow for impurity characterization.

Caption: Workflow for Pharmaceutical Impurity Characterization.

Part 1: Mass Spectrometry (MS) – The First Clue

Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental formula of an unknown impurity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident prediction of the elemental composition.

Structural Comparison: Efavirenz vs. Benzoylaminoalcohol Impurity

To understand the impurity, we must first understand the parent drug.

Caption: Chemical Structures of Efavirenz and its Benzoylaminoalcohol Impurity.

The core difference is the opening of the benzoxazinone ring of Efavirenz and the subsequent addition of a benzoyl group to the resulting aniline nitrogen. This structural change directly impacts the mass spectrum.

Expected Mass Spectral Data

| Analyte | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.67 | 316.03 | 314.02 |

| Benzoylaminoalcohol Impurity | C₂₁H₁₇ClF₃NO₃ | 423.82 | 424.09 | 422.07 |

Experimental Protocol: LC-MS/MS Analysis

Objective: To obtain the accurate mass and fragmentation pattern of the impurity.

-

Chromatographic Separation:

-

System: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is standard for providing efficient separation from the parent API and other impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better ionization in positive ion mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5-95% B over several minutes to ensure elution of all components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

System: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to maximize information gathering.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ions of Efavirenz and the impurity.

-

Tandem MS (MS/MS): Isolate the precursor ions (e.g., m/z 316 and 424 in positive mode) and subject them to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern is a structural fingerprint.

-

Interpreting the Fragmentation

The fragmentation of Efavirenz is well-documented.[10][11][12] A common loss is that of the trifluoromethane group or cleavage of the benzoxazinone ring. For the Benzoylaminoalcohol Impurity , we would predict:

-

A stable molecular ion corresponding to its higher molecular weight.

-

Fragmentation at the amide bond , leading to a loss of the benzoyl group (C₇H₅O, 105 Da).

-

Cleavage at the alcohol-bearing carbon , similar to Efavirenz, leading to characteristic fragments of the core structure.

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 3. m.youtube.com [m.youtube.com]

- 5. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. rroij.com [rroij.com]

- 8. biotech-spain.com [biotech-spain.com]

- 9. jmolecularsci.com [jmolecularsci.com]

- 10. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For researchers, scientists, and drug development professionals, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, is no exception. The intricate multi-step synthesis of Efavirenz can inadvertently lead to the formation of process-related impurities. These unintended chemical entities, if left unchecked, can compromise the drug's efficacy and safety profile.[1][2][3] This in-depth technical guide provides a comprehensive framework for the identification, characterization, and control of Efavirenz process-related impurities, grounded in scientific integrity and field-proven insights.

The Genesis of Impurities: Unraveling the Synthetic Pathway

A thorough understanding of the Efavirenz synthetic route is the first line of defense in impurity profiling.[2] It allows for the prediction of potential impurities and the strategic selection of analytical methods for their detection.[2] The classical synthesis of Efavirenz, while effective, presents several junctures where impurities can arise.

A common synthetic route starts with p-chloroaniline, which undergoes a series of reactions including acylation, cyclization, and the crucial introduction of the cyclopropylacetylene side chain.[4]

Key process-related impurities often stem from:

-

Incomplete reactions or conversions , leading to the presence of starting materials or intermediates in the final API.[1]

-

Side reactions between intermediates and reagents, giving rise to structurally similar but unintended molecules. A notable example is the formation of the Efavirenz quinoline analog (Efavirenz Related Compound C).[5]

-

Reagents and solvents used in the process can also contribute to the impurity profile. For instance, the use of tetrahydrofuran (THF) as a solvent has been reported to lead to the formation of a specific carbamate impurity.[6]

A Multi-Pronged Approach to Impurity Identification and Characterization

A robust analytical strategy for impurity profiling relies on a combination of chromatographic separation and spectroscopic characterization techniques.[2][7] This orthogonal approach ensures comprehensive detection and unambiguous structural elucidation of any impurities present.[1]

The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Efavirenz and its related substances.[][9][10] A well-developed, stability-indicating HPLC method is crucial for resolving impurities from the main API peak and from each other.

A Typical HPLC-UV Protocol for Efavirenz Impurity Profiling:

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a UV detector |

| Column | Zorbax SB-C18 (150 x 4.6 mm; 3.5-µm particle size) or equivalent |

| Mobile Phase A | 10 mM KH2PO4 (adjusted to pH 2.4 with 1% phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 65% Mobile Phase A, 35% Mobile Phase B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 100 µL |

| Column Temperature | 35 °C |

| UV Detection | 250 nm |

This protocol is a composite based on published methodologies and should be validated for specific applications.[11]

Sample Preparation (from Bulk Drug Substance):

-

Accurately weigh about 25 mg of the Efavirenz sample into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Unmasking the Unknowns: The Power of Mass Spectrometry (MS)

For the identification and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][12][13] LC-MS/MS, or tandem mass spectrometry, provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for each impurity.

A Representative LC-MS/MS Method for Genotoxic Impurity Analysis:

Instrumentation and Conditions

| Parameter | Recommended Setting |

| LC-MS/MS System | Shimadzu LC-MS/MS-8050 or equivalent |

| Column | Hypersil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This method has been successfully applied for the ultra-trace analysis of potential genotoxic impurities in Efavirenz.[12][14][15]

The Final Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of isolated impurities.[1][16] Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous structural assignment.[2][17] The non-destructive nature of NMR also allows for the recovery of the sample for further analysis.[1]

Forced Degradation Studies: Predicting the Unforeseen

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[16] By subjecting Efavirenz to harsh conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation products that may not be formed during routine manufacturing can be identified.[] This information is vital for developing stable formulations and establishing the stability-indicating nature of analytical methods.

Summary of Forced Degradation Conditions and Observations for Efavirenz:

| Stress Condition | Typical Reagents and Conditions | Observed Degradation |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Moderate degradation |

| Basic Hydrolysis | 0.1 M NaOH at 80°C for 2h | Extensive degradation |

| Oxidative | 3% H2O2 at room temperature for 24h | Stable, no significant degradation |

| Thermal | 60°C for 7 days | Significant degradation |

| Photolytic | Exposure to UV light (254 nm) for 24h | Moderate degradation |

These conditions are illustrative and may need to be optimized to achieve the desired level of degradation (typically 5-20%).

Common Process-Related Impurities of Efavirenz

A number of process-related impurities have been identified and characterized for Efavirenz. Strict control of these impurities is essential to ensure the quality and safety of the API.

| Impurity Name | Structure | Typical Origin |

| Efavirenz Related Compound A ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol) |  | Key intermediate in the synthesis |

| Efavirenz Related Compound C (6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline) |  | Side-product from the cyclization step |

| Efavirenz Enantiomer ((R)-Efavirenz) |  | Incomplete enantioselective synthesis |

| (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate |  | Reaction with THF solvent |

Note: Placeholder images are used for structures. In a real-world application, these would be replaced with accurate chemical structure diagrams.

Regulatory Landscape and Pharmacopeial Standards

Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products.[7] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Efavirenz that outline the acceptance criteria for known and unknown impurities.[18][19][20][21]

According to the International Council for Harmonisation (ICH) guidelines, impurities should be identified, and their levels controlled within acceptable limits. For Efavirenz, typical limits for individual known impurities are often in the range of 0.1% to 0.2%, with stricter limits for potentially genotoxic impurities.

Conclusion

The identification and control of process-related impurities in Efavirenz is a multifaceted challenge that demands a deep understanding of its synthetic chemistry, a strategic application of advanced analytical techniques, and a firm grasp of the regulatory landscape. By employing a systematic and scientifically sound approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital antiretroviral medication. This guide serves as a foundational resource to navigate the complexities of Efavirenz impurity profiling, ultimately contributing to the well-being of patients worldwide.

References

-

A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Semantic Scholar. [Link]

-

Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. [Link]

-

Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. (n.d.). ResearchGate. [Link]

-

Forced degradation study for efavirenz. (n.d.). ResearchGate. [Link]

-

A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Reversed-phase liquid chromatography with electrospray mass detection and 1 H and 13 C NMR characterization of new process-related impurities, including forced degradants of Efavirenz: Related substances correlated to the synthetic pathway. (2015). Journal of Separation Science. [Link]

-

A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Semantic Scholar. [Link]

-

Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. (n.d.). Preprints.org. [Link]

-

Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. (n.d.). ResearchGate. [Link]

-

VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. (2023). FireScholars. [Link]

-

Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2015). Der Pharma Chemica. [Link]

-

Results of forced degradation studies of efavirenz. (n.d.). ResearchGate. [Link]

-

LC-MS/MS Method for Efavirenz Impurities. (n.d.). Scribd. [Link]

-

Method development and validation for the estimation of Efavirenz by RP-HPLC method. (n.d.). ResearchGate. [Link]

-

Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. (n.d.). SciSpace. [Link]

-

Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. (2021). Molecules. [Link]

-

A New Method for Determination of Efavirenz and pKa by Using LC-UV. (2018). International Journal of Pharmaceutical Research & Allied Sciences. [Link]

-

Efavirenz: History, Development and Future. (2022). Pharmaceuticals. [Link]

-

NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. (2019). Juniper Publishers. [Link]

-

Efavirenz. (2025). Trungtamthuoc.com. [Link]

-

Development of methods characterization and identification of efavirenz in the mixtures and compositions with excipients by the method of FTIR-spectroscopy. (2020). Problems of Biological, Medical and Pharmaceutical Chemistry. [Link]

-

Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2020). ResearchGate. [Link]

-

What is the mechanism of Efavirenz?. (2024). Patsnap Synapse. [Link]

-

Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (n.d.). Journal of Young Pharmacists. [Link]

-

EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. (2023). World Health Organization. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

-

Impurity Control in the European Pharmacopoeia. (n.d.). EDQM. [Link]

-

1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]

Sources

- 1. jmolecularsci.com [jmolecularsci.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. firescholars.seu.edu [firescholars.seu.edu]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. theaspd.com [theaspd.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. quality.nuph.edu.ua [quality.nuph.edu.ua]

- 15. ijpsonline.com [ijpsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trungtamthuoc.com [trungtamthuoc.com]

- 19. cdn.who.int [cdn.who.int]

- 20. edqm.eu [edqm.eu]

- 21. uspnf.com [uspnf.com]

Unraveling the Genesis of Efavirenz Benzoylaminoalcohol Impurity: A Technical Guide